molecular formula C9H15N3O4 B1282936 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Cat. No.: B1282936
M. Wt: 229.23 g/mol
InChI Key: DHEKPGJJDAHOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a chemical compound with the molecular formula C9H15N3O4 It is a derivative of glutaric acid, where the azido group (-N3) is attached to the second carbon, and the tert-butyl ester group is attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with glutaric acid or its derivatives.

    Esterification: The tert-butyl ester group is introduced by reacting the intermediate product with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under suitable conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized nitrogen compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition reactions (e.g., click chemistry) and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-glutaric acid: Similar structure but without the tert-butyl ester group.

    5-tert-Butyl-2-azido-glutarate: Similar structure with different ester groups.

    Azido-succinic acid derivatives: Compounds with similar azido functionality but different carbon chain lengths.

Uniqueness

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKPGJJDAHOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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